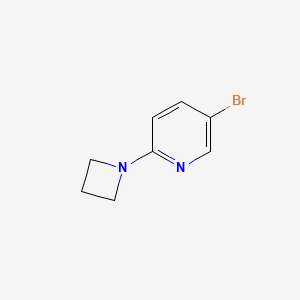

2-(Azetidin-1-yl)-5-bromopyridine

描述

“2-(Azetidin-1-yl)-5-bromopyridine” is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . This compound is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of azetidinone derivatives often involves multistep processes . For instance, a sequence of novel azetidinone analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Chemical Reactions Analysis

Azetidinone derivatives can be synthesized from the relating newly Schiff bases by [2+2] cycloaddition reaction in good yields . The reaction is carried out with the base triethylamine .科学研究应用

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

Specific Scientific Field

Organic and Medicinal Chemistry

Summary of the Application

2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry. A method for the synthesis of 3-pyrrole-substituted 2-azetidinones has been developed .

Methods of Application or Experimental Procedures

The synthesis of 3-pyrrole-substituted 2-azetidinones was achieved using catalytic amounts of molecular iodine under microwave irradiation .

Results or Outcomes

The procedure was effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent had no influence either on the yield or the rate of the reaction .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

Specific Scientific Field

Heterocyclic Chemistry

Summary of the Application

A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .

Methods of Application or Experimental Procedures

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Results or Outcomes

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Synthesis of Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

A series of novel 2-azetidinones entitled N, N’-bis[3-chloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide and N,N’-bis[3,3-dichloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide have been synthesized .

Methods of Application or Experimental Procedures

The synthesis was achieved from the relating newly Schiff bases by [2+2] cycloaddition reaction in good yields .

Results or Outcomes

The newly prepared 2-azetidinones have been screened for their antimicrobial activity and some of them revealed excellent antibacterial and antifungal activities .

Antimicrobial Activity of 2-Azetidinone Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Different derivatives of 2-azetidinones have been synthesized and tested for their antimicrobial activities .

Methods of Application or Experimental Procedures

The derivatives were synthesized from p-anisidine and different aldehydes .

Results or Outcomes

All the derivatives showed comparable antimicrobial activities. Among these, the one having 2,4-dimethylaminophenyl at the 2nd position have shown good activity in all species .

安全和危害

According to the safety data sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored properly to avoid dust formation and contact with skin and eyes .

属性

IUPAC Name |

2-(azetidin-1-yl)-5-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSNUAQAYRFPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-1-yl)-5-bromopyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)